molecular formula C5H7N3O B13985459 (3-Aminopyridazin-4-yl)methanol

(3-Aminopyridazin-4-yl)methanol

Cat. No.: B13985459
M. Wt: 125.13 g/mol
InChI Key: RYJFBTKCUFOQDG-UHFFFAOYSA-N
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Description

(3-Aminopyridazin-4-yl)methanol is a heterocyclic compound with the molecular formula C5H7N3O It features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopyridazin-4-yl)methanol typically involves the reduction of a corresponding nitro compound or the direct amination of a pyridazinone derivative. One common method involves the reduction of 3-nitropyridazine using a reducing agent such as lithium aluminum hydride (LiAlH4) in an inert solvent like tetrahydrofuran (THF). The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of nitro groups to amino groups under mild conditions. The process is scalable and can be optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Aminopyridazin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (3-Aminopyridazin-4-yl)methanol is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development .

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, anticancer, and antimicrobial properties .

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the production of colorants .

Mechanism of Action

The mechanism of action of (3-Aminopyridazin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Aminopyridazin-4-yl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the pyridazine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogues. Its ability to form stable complexes and its potential biological activity make it a valuable compound in various fields of research .

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

(3-aminopyridazin-4-yl)methanol

InChI

InChI=1S/C5H7N3O/c6-5-4(3-9)1-2-7-8-5/h1-2,9H,3H2,(H2,6,8)

InChI Key

RYJFBTKCUFOQDG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC(=C1CO)N

Origin of Product

United States

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